molecular formula C7H15N7 B3374797 2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine CAS No. 10409-78-6

2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine

Cat. No. B3374797
CAS RN: 10409-78-6
M. Wt: 197.24 g/mol
InChI Key: SACCVFPGLKNXLE-UHFFFAOYSA-N
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Description

Compounds with dimethylamino groups and triazine rings, such as 2,4-Bis(dimethylamino)-6-hydroxy-N-phenyl-thiobenzamide , are often used in chemical research. They typically have a molecular weight around 315.44 and a linear formula of C17H21N3OS .


Synthesis Analysis

The synthesis of similar compounds, like methylamino- and dimethylaminoquinolines, has been studied . The methods for their synthesis and the properties of these compounds, as well as the interactions between their amino groups and the heteroatom of the ring, have been reviewed .


Molecular Structure Analysis

While specific structural analysis for “2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine” is not available, similar compounds like 2,4-bis(dimethylamino)-6-furfuryloxy-1,3,5-triazine have been studied .


Chemical Reactions Analysis

The kinetics of thermal decomposition of similar compounds, like 2,4-bis(dimethylamino)-6-trinitromethyl-1,3,5-triazine, have been studied . The reaction has proven to be self-accelerated .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the thermal conversions of 2,4-bis(N,N-dimethylamino)-6-trinitromethyl-1,3,5-triazine have been investigated in a temperature range of 170–623 K via differential thermal analysis .

Advantages and Limitations for Lab Experiments

The advantages of using 2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine in lab experiments include its high reactivity, stability, and ease of synthesis. This compound is also readily available and relatively inexpensive. However, the limitations of using this compound include its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for the use of 2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine in scientific research. One potential application is in the development of new anticancer drugs. This compound could also be used as a precursor for the synthesis of new fluorescent probes for the detection of biomolecules. In addition, this compound could be used in the development of new materials with unique electronic and optical properties.
Conclusion:
In conclusion, this compound is a highly reactive compound that has potential applications in scientific research. The synthesis of this compound is relatively easy and the compound has been extensively studied for its potential applications in drug discovery, environmental analysis, and biomolecule detection. While there are limitations to the use of this compound in lab experiments, the potential applications of this compound make it an important tool for scientific research.

Scientific Research Applications

2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine has a wide range of scientific research applications. It has been used as a reagent for the determination of trace amounts of copper, iron, and cobalt in environmental samples. This compound has also been used as a fluorescent probe for the detection of DNA and RNA. In addition, this compound has been used as a precursor for the synthesis of other triazine-based compounds that have potential applications in drug discovery.

Safety and Hazards

While specific safety data for “2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine” is not available, similar compounds advise avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

6-hydrazinyl-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N7/c1-13(2)6-9-5(12-8)10-7(11-6)14(3)4/h8H2,1-4H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACCVFPGLKNXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NN)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274787
Record name ST085898
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10409-78-6
Record name NSC99856
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST085898
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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